molecular formula C13H17FO2 B13345621 1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol

1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol

Cat. No.: B13345621
M. Wt: 224.27 g/mol
InChI Key: UOVLZICOYGSNNO-UHFFFAOYSA-N
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Description

1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a 4-fluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol typically involves the reaction of 4-fluorophenol with cyclohexanone in the presence of a base to form the intermediate 4-fluorophenoxy cyclohexanone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form cyclohexane derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 1-((4-Fluorophenoxy)methyl)cyclohexanone.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcyclohexanol: Similar structure but lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluorophenylcyclohexanol: Similar structure but with the fluorine atom directly attached to the phenyl ring, leading to variations in reactivity and applications.

    Cyclohexanol: Basic structure without any substituents, used as a starting material for various chemical syntheses.

Uniqueness

1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol is unique due to the presence of both the fluorine atom and the phenoxy methyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17FO2

Molecular Weight

224.27 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H17FO2/c14-11-4-6-12(7-5-11)16-10-13(15)8-2-1-3-9-13/h4-7,15H,1-3,8-10H2

InChI Key

UOVLZICOYGSNNO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(COC2=CC=C(C=C2)F)O

Origin of Product

United States

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